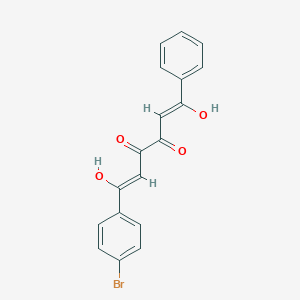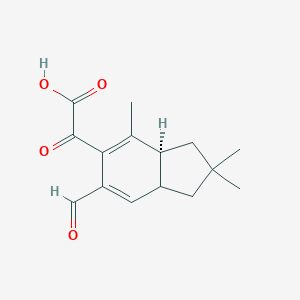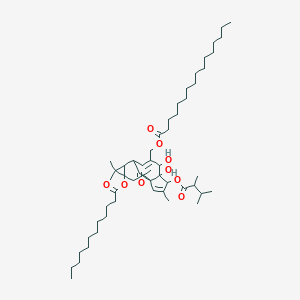
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione, also known as BHPP, is a synthetic compound that has gained significant attention in scientific research due to its potential medicinal properties. This compound belongs to the class of chalcones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione is not fully understood. However, studies have suggested that (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione exerts its anti-cancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has also been found to induce cell cycle arrest and inhibit the expression of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has been found to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has also been found to have anti-bacterial and anti-fungal activity. (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has several advantages for lab experiments. It is a stable and easy-to-synthesize compound that can be easily purified. (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione is also relatively inexpensive compared to other anti-cancer drugs. However, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione research. One area of research is to develop more efficient synthesis methods for (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione and its derivatives. Another area of research is to investigate the potential of (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial and fungal infections. Further studies are needed to fully understand the mechanism of action of (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione and its potential side effects. Additionally, the development of more effective drug delivery systems for (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione can improve its bioavailability and efficacy in vivo.
Conclusion
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione is a promising compound that has gained significant attention in scientific research due to its potential medicinal properties. It has been found to have anti-cancer, anti-inflammatory, antioxidant, anti-bacterial, and anti-fungal properties. Although there are some limitations for lab experiments, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has several advantages and has the potential to be developed as a therapeutic agent for various diseases. Further studies are needed to fully understand the mechanism of action of (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione and its potential as a therapeutic agent.
Synthesemethoden
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione can be synthesized through the Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and 1,3-diphenyl-2-propen-1-one in the presence of a base such as sodium hydroxide. The product is then purified through recrystallization using an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has been extensively studied for its potential medicinal properties. One of the main areas of research is its anti-cancer activity. Studies have shown that (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer activity, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has also been studied for its anti-inflammatory and antioxidant properties. (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Eigenschaften
CAS-Nummer |
139266-57-2 |
|---|---|
Produktname |
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione |
Molekularformel |
C38H43N4O7P |
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
(1Z,5Z)-1-(4-bromophenyl)-1,6-dihydroxy-6-phenylhexa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C18H13BrO4/c19-14-8-6-13(7-9-14)16(21)11-18(23)17(22)10-15(20)12-4-2-1-3-5-12/h1-11,20-21H/b15-10-,16-11- |
InChI-Schlüssel |
ZBVPSPXCMAXXQE-XCMCHEKJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(=O)/C=C(/C2=CC=C(C=C2)Br)\O)/O |
SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O)O |
Synonyme |
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide](/img/structure/B237864.png)
![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)


![3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)
![4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)
![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B237903.png)
![N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B237905.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)


![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)